An In-depth Technical Guide to the Chemical Properties of 1,2-Oxazinan-3-one
An In-depth Technical Guide to the Chemical Properties of 1,2-Oxazinan-3-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,2-Oxazinan-3-one is limited in publicly accessible literature. This guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from closely related analogues within the 1,2-oxazine family. The experimental protocols and characterization data provided are predictive and intended for guidance in future research.
Introduction
1,2-Oxazinan-3-one is a heterocyclic organic compound belonging to the oxazine class of molecules. Its six-membered ring contains an oxygen and a nitrogen atom adjacent to each other, with a carbonyl group at the 3-position. This structure, featuring a cyclic N-acyl hemiaminal ether linkage, suggests a unique chemical profile with potential for diverse reactivity and biological applications. The oxazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and characterization of 1,2-Oxazinan-3-one.
Predicted Chemical and Physical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₄H₇NO₂ | Structural analysis |
| Molecular Weight | 101.10 g/mol | Calculation from molecular formula |
| Appearance | Colorless to pale yellow solid or oil | General property of similar small heterocyclic compounds |
| Melting Point | Expected to be a low-melting solid | Comparison with related lactams and oxazinanones |
| Boiling Point | Estimated > 200 °C (with potential decomposition) | Extrapolation from similar heterocyclic structures |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols, acetone); sparingly soluble in nonpolar solvents; likely soluble in water. | Presence of polar carbonyl and N-H groups |
| pKa | The N-H proton is weakly acidic, typical of lactams. | Electronic effects of the adjacent oxygen and carbonyl group |
Synthesis and Reactivity
While a specific, optimized synthesis for 1,2-Oxazinan-3-one is not documented, a plausible synthetic route involves the cyclization of a γ-hydroxy hydroxamic acid or a related derivative. The reactivity of 1,2-Oxazinan-3-one is dictated by the functional groups present: the lactam (cyclic amide) and the N-O bond.
Proposed Synthesis
A potential synthetic pathway could involve the intramolecular cyclization of a suitable precursor, such as 4-hydroxybutanehydroxamic acid. This precursor could be synthesized from γ-butyrolactone.
Hypothetical Experimental Protocol:
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Synthesis of 4-hydroxybutanehydroxamic acid:
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γ-Butyrolactone is reacted with hydroxylamine in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol.
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The reaction mixture is stirred at room temperature for several hours.
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Acidification of the reaction mixture would yield the desired 4-hydroxybutanehydroxamic acid, which can be purified by crystallization or chromatography.
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-
Cyclization to 1,2-Oxazinan-3-one:
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The purified 4-hydroxybutanehydroxamic acid is dissolved in a high-boiling point solvent (e.g., toluene or xylene).
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A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
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The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the cyclized product.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
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Predicted Reactivity
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N-Alkylation/N-Acylation: The nitrogen atom can be alkylated or acylated under basic conditions.
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Ring-Opening Reactions: The lactam ring can be opened by hydrolysis under acidic or basic conditions to yield 4-hydroxybutanehydroxamic acid. Reductive cleavage of the N-O bond is also a possibility using reducing agents like zinc in acetic acid or catalytic hydrogenation.
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Reduction of the Carbonyl Group: The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, which would likely also cleave the N-O bond.
Spectroscopic Characterization
The structural elucidation of 1,2-Oxazinan-3-one would rely on standard spectroscopic techniques. The following are predicted spectral data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3200-3400 | N-H stretch | Medium, broad |
| 2850-2960 | C-H stretch (alkane) | Medium |
| 1680-1720 | C=O stretch (lactam) | Strong |
| 1050-1150 | C-O stretch | Strong |
The IR spectrum is expected to be characterized by a strong carbonyl absorption for the lactam and a broad N-H stretching band.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃, predicted):
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δ ~ 2.0-2.2 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
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δ ~ 2.5-2.7 ppm (triplet, 2H, -CH₂-C=O)
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δ ~ 3.9-4.1 ppm (triplet, 2H, -O-CH₂-)
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δ ~ 7.0-8.0 ppm (broad singlet, 1H, N-H)
¹³C NMR (in CDCl₃, predicted):
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δ ~ 25-30 ppm (-CH₂-CH₂-CH₂-)
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δ ~ 30-35 ppm (-CH₂-C=O)
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δ ~ 65-70 ppm (-O-CH₂-)
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δ ~ 170-175 ppm (C=O)
These predicted chemical shifts are based on the expected electronic environment of the protons and carbons in the 1,2-Oxazinan-3-one ring.[5][6][7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 101. Common fragmentation patterns would likely involve the loss of CO, and cleavage of the ring to produce characteristic fragment ions.[1][8]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the proposed synthesis and characterization of 1,2-Oxazinan-3-one.
Logical Relationship for Biological Screening
Given that many oxazine derivatives show biological activity, a logical workflow for preliminary biological screening of the novel compound 1,2-Oxazinan-3-one is presented below.
Conclusion
1,2-Oxazinan-3-one represents an intriguing yet underexplored heterocyclic scaffold. Based on the principles of organic chemistry, it is predicted to be a reactive molecule with potential for further functionalization and as a building block in the synthesis of more complex molecules. The synthetic and characterization methodologies outlined in this guide provide a foundational framework for researchers to begin exploring this compound. Further investigation into its synthesis, reactivity, and biological properties is warranted to unlock its full potential in medicinal chemistry and drug development.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 97. Infrared spectra and structure of some 1,3-oxazine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scielo.br [scielo.br]
- 8. article.sapub.org [article.sapub.org]


